2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
Overview
Description
Scientific Research Applications
Anticancer Agents
Research into benzimidazoles bearing an oxadiazole nucleus, including compounds similar to the one , has shown significant anticancer activity. These compounds were synthesized and evaluated for their in vitro anticancer activity, with certain derivatives displaying considerable growth inhibition activities (Rashid, Husain, & Mishra, 2012).
Chemical Synthesis Techniques
Studies have explored the nucleophilic addition of amines to the imidazole nucleus, highlighting the chemical reactivity of imidazole derivatives and their potential in synthesizing novel compounds (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000). Another study focused on the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, showing the versatility of imidazole derivatives in chemical synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Corrosion Inhibition
The compound 1-(2-ethylamino)-2-methylimidazoline, a derivative related to the queried compound, has been evaluated as a corrosion inhibitor. It showed good efficiency in preventing corrosion of carbon steel in acid media, with theoretical calculations supporting its effectiveness (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Medicinal Chemistry
Another study focused on a compound acting as an alpha-2-imidazoline receptor agonist, highlighting its role in treating hypertension. This research underscores the importance of imidazole derivatives in developing therapeutic agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Supramolecular Chemistry
A supramolecular assembly involving polyimidazole tripod coils stabilized by pi-pi stacking and unique hydrogen bonding interactions illustrates the structural and functional versatility of imidazole derivatives in materials science (Cheruzel, Mashuta, & Buchanan, 2005).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been used as a biomarker of histaminergic system activity in the brains of Alzheimer’s disease patients as well as those with hypersomnia and other neurological conditions .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their action in different environmental conditions .
Properties
IUPAC Name |
2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(5-9)6-11-4-3-10-8(11)2;;/h3-4,7H,5-6,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCZZYSMGLCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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